molecular formula C7H3Br2ClO2 B6336450 2,6-Dibromo-4-chlorobenzoic acid CAS No. 188663-74-3

2,6-Dibromo-4-chlorobenzoic acid

Cat. No.: B6336450
CAS No.: 188663-74-3
M. Wt: 314.36 g/mol
InChI Key: NAKVBRWJUWGNKS-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chlorobenzoic acid is a chemical compound with the formula C7H3Br2ClO2 .


Molecular Structure Analysis

The molecular weight of this compound is 314.36 . The InChI code is 1S/C7H3Br2ClO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) and the InChI key is NAKVBRWJUWGNKS-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Environmental Impact and Degradation

Research on 2,4-D, a structurally related herbicide, has highlighted concerns about its environmental presence and toxicological effects. Studies emphasize the need for efficient degradation methods to mitigate its impact on non-target species and ecosystems. Advanced Oxidation Processes (AOPs) have been evaluated for their effectiveness in degrading organochlorine pesticides like 2,4-D, demonstrating high efficiency in breaking down these persistent pollutants (Girón-Navarro et al., 2021). This research area is relevant for understanding the fate and treatment of 2,6-Dibromo-4-chlorobenzoic acid in the environment.

Chemosensor Development

The development of chemosensors for detecting specific molecules, including halogenated compounds, is an important research application. A study on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol highlights the potential for detecting various analytes, including metal ions and anions, with high selectivity and sensitivity (Roy, 2021). This approach could be adapted for monitoring the presence and concentration of this compound in environmental samples or industrial processes.

Antioxidant Activity Analysis

The evaluation of antioxidant activity is crucial in various fields, from food science to pharmacology. Analytical methods, including spectrophotometry and electrochemical assays, have been reviewed for determining antioxidant activities of compounds (Munteanu & Apetrei, 2021). While this compound is not directly mentioned, understanding these methods could be beneficial for assessing its potential antioxidant or pro-oxidant properties in biological or environmental systems.

Safety and Hazards

2,6-Dibromo-4-chlorobenzoic acid is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,6-Dibromo-4-chlorobenzoic acid are not mentioned in the search results, it’s worth noting that related compounds are being used in the development of new drugs for diabetes therapy . This suggests potential future applications in pharmaceutical research and development.

Mechanism of Action

Target of Action

2,6-Dibromo-4-chlorobenzoic acid is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a type of carbon-carbon bond-forming reaction . This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals . The compound’s role in this reaction suggests that it may affect various biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors , its pharmacokinetic properties would be expected to influence the bioavailability of these drugs.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a crucial step in the synthesis of various organic compounds, including SGLT2 inhibitors . The compound’s action thus has significant implications at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Properties

IUPAC Name

2,6-dibromo-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVBRWJUWGNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30774409
Record name 2,6-Dibromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30774409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188663-74-3
Record name 2,6-Dibromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30774409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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